3-(2-Biphenyl)-2-methyl-1-propene
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Overview
Description
3-(2-Biphenyl)-2-methyl-1-propene is an organic compound that features a biphenyl moiety attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenyl)-2-methyl-1-propene typically involves the coupling of biphenyl derivatives with propene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with a propene halide in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dioxane under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Biphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of biphenyl ketones or alcohols.
Reduction: Formation of 3-(2-Biphenyl)-2-methylpropane.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
3-(2-Biphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with biphenyl scaffolds.
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the propene chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked together.
2-Methyl-1-propene: A simpler alkene without the biphenyl moiety.
3-(2-Biphenyl)-1-propene: A similar compound with a different substitution pattern on the propene chain.
Uniqueness: 3-(2-Biphenyl)-2-methyl-1-propene is unique due to the presence of both the biphenyl moiety and the propene chain, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-phenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAJPAFNXFGNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641214 |
Source
|
Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860770-58-7 |
Source
|
Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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